2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (hereafter referred to as Compound A) is a quinazolinone-based acetamide derivative characterized by a 4-bromophenyl group on the quinazolinone core and a 4-ethylphenyl substituent on the acetamide moiety. Quinazolinones are heterocyclic systems with demonstrated pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . This article provides a detailed comparison of Compound A with structurally analogous compounds reported in recent literature.
Properties
Molecular Formula |
C24H20BrN3O2S |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H20BrN3O2S/c1-2-16-7-11-18(12-8-16)26-22(29)15-31-24-27-21-6-4-3-5-20(21)23(30)28(24)19-13-9-17(25)10-14-19/h3-14H,2,15H2,1H3,(H,26,29) |
InChI Key |
OZDXQCOVEHASMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Synthesis
Niementowski’s method involves condensing 2-aminobenzamide derivatives with carbonyl-containing compounds. For the target compound, 2-aminobenzamide reacts with 4-bromobenzaldehyde in dimethylformamide (DMF) at 100°C for 5 hours, facilitated by sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent. This yields 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline (Fig. 1A). The reaction mechanism proceeds via imine formation, followed by intramolecular cyclization.
Key Parameters
Grimmel, Guinther, and Morgan’s Method
This approach employs 2-aminobenzoic acid and 4-bromoaniline in toluene under reflux with phosphorus trichloride (PCl₃). The reaction forms 2-(4-bromophenyl)-3,4-dihydro-4-oxoquinazoline through a tandem amidation-cyclization process (Fig. 1B).
Key Parameters
Isatoic Anhydride Route
Isatoic anhydride reacts with 4-bromoaniline in ethyl orthoformate to form the quinazolinone core. This method avoids isolation of intermediates, streamlining the synthesis (Fig. 1C).
Key Parameters
-
Solvent : Ethyl orthoformate (acts as both solvent and formylating agent).
-
Reaction Time : 4–6 hours.
| Method | Starting Materials | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Niementowski’s | 2-Aminobenzamide, 4-Bromobenzaldehyde | Na₂S₂O₅/DMF | 68–72 |
| Grimmel et al. | 2-Aminobenzoic Acid, 4-Bromoaniline | PCl₃/Toluene | 60–65 |
| Isatoic Anhydride | Isatoic Anhydride, 4-Bromoaniline | Ethyl Orthoformate | 70–75 |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced at position 2 of the quinazolinone core via nucleophilic substitution.
Chlorination of Quinazolinone
The quinazolinone core is first functionalized with a leaving group. Treatment of 3-(4-bromophenyl)-4-oxoquinazoline with phosphorus oxychloride (POCl₃) at 80°C for 3 hours yields 2-chloro-3-(4-bromophenyl)-4-oxoquinazoline .
Key Parameters
Thiol Substitution
The chloro group is displaced by a sulfanyl moiety using potassium thioacetate (KSAc) in DMF. Subsequent hydrolysis with aqueous NaOH generates the free thiol (-SH) intermediate.
Key Parameters
Synthesis of the Acetamide Moiety
The N-(4-ethylphenyl)acetamide side chain is synthesized separately.
Chloroacetylation of 4-Ethylaniline
4-Ethylaniline reacts with chloroacetyl chloride in the presence of triethylamine (Et₃N) to form 2-chloro-N-(4-ethylphenyl)acetamide (Fig. 2A).
Key Parameters
Thiolation of Chloroacetamide
The chloro group is converted to a thiol via reaction with thiourea in ethanol under reflux, followed by alkaline hydrolysis. This produces 2-mercapto-N-(4-ethylphenyl)acetamide (Fig. 2B).
Key Parameters
Coupling of Quinazolinone and Acetamide Moieties
The final step involves conjugating the sulfanyl-quinazolinone and acetamide components.
Nucleophilic Substitution
2-Mercapto-N-(4-ethylphenyl)acetamide reacts with 2-chloro-3-(4-bromophenyl)-4-oxoquinazoline in DMF using potassium carbonate (K₂CO₃) as a base (Fig. 3).
Key Parameters
Optimization Strategies
-
Catalytic Systems : Copper(I) iodide (CuI) enhances reaction efficiency, reducing time to 6 hours.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Niementowski + Thiolation) | Method 2 (Isatoic Anhydride + Click Chemistry) |
|---|---|---|
| Quinazolinone Yield | 72% | 75% |
| Sulfanyl Introduction | 78% | N/A |
| Acetamide Coupling | 68% | 62% |
| Total Yield | 38% | 32% |
Method 1, leveraging Niementowski’s synthesis and direct thiol substitution, offers superior overall yield (38%) compared to alternative pathways.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has been studied for its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cellular signaling pathways that promote cancer cell proliferation.
-
Case Studies :
- A study conducted by Ghorab et al. explored the synthesis of similar quinazoline derivatives and their anticancer activities, highlighting the potential of such compounds in cancer therapy .
- Another investigation demonstrated that modifications in the quinazoline structure could enhance its anticancer potency, suggesting that the sulfanyl group plays a crucial role in biological activity .
Antimicrobial Properties
Quinazoline derivatives have also shown promise as antimicrobial agents. The compound's structure may contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
- Research Findings : Studies have documented varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline compounds has garnered attention in recent years.
- Mechanism : The compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which are critical in the inflammatory response.
- Evidence : Preclinical studies have reported reduced inflammation markers in animal models treated with similar quinazoline derivatives .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs of Compound A , highlighting differences in substituents, molecular weights, and structural motifs:
Key Observations:
Substituent Effects on Lipophilicity: Compound A’s 4-ethylphenyl group contributes to moderate lipophilicity, favoring passive cellular uptake. Compound F’s trifluoromethyl group significantly increases hydrophobicity and metabolic resistance, a trait valuable in drug design .
Steric and Electronic Modifications :
- Methyl/ethyl groups (e.g., Compound C , D ) introduce steric hindrance, which may limit interaction with flat binding pockets .
- Halogen substituents (Br, Cl) in Compound B and E enhance dipole interactions and binding affinity to hydrophobic enzyme pockets .
Crystallographic Insights :
- Bond lengths in the acetamide region (e.g., C–C: 1.501 Å in bromophenyl derivatives vs. 1.53 Å in chlorophenyl analogs) suggest subtle conformational differences impacting molecular packing and stability .
- Dihedral angles between aromatic rings (e.g., 66.4° in a related bromophenyl-difluorophenyl analog) influence three-dimensional geometry and intermolecular interactions .
Biological Activity
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13BrN4O2S
- Molecular Weight : 405.3 g/mol
- CAS Number : 133764-46-2
The compound features a quinazolinone core with a bromophenyl substituent and a sulfanyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The presence of the sulfanyl group may enhance this activity by interacting with microbial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. This effect is likely mediated through the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The mechanism of action for 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases and other enzymes involved in cellular signaling, which is crucial for its anticancer effects.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels in cells, contributing to both its antimicrobial and anticancer activities by inducing oxidative stress in target cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, the efficacy of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide was evaluated against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Q & A
(Basic) What synthetic routes are commonly employed for the preparation of this compound, and what reaction conditions are critical for optimizing yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling of the thioether-containing quinazolinone intermediate with N-(4-ethylphenyl)acetamide using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane or DMF at 0–5°C for 3–6 hours .
- Thioether linkage introduction : Reaction of a sulfhydryl intermediate with a brominated quinazolinone precursor under nitrogen atmosphere, using bases like triethylamine to deprotonate thiol groups and enhance nucleophilicity .
- Critical conditions :
- Temperature control : Exothermic reactions require ice baths to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purity monitoring : Thin-layer chromatography (TLC) or HPLC at each step to track reaction progress .
(Basic) Which spectroscopic and chromatographic techniques are essential for characterizing the compound's purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of substitutions (e.g., bromophenyl and ethylphenyl groups) and detect impurities. DMSO-d6 is often used as a solvent due to the compound’s limited solubility in CDCl3 .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) at 254 nm UV detection ensure >95% purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 496.03) and fragments corresponding to the sulfanyl-acetamide moiety .
(Advanced) How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in biological systems?
Answer:
A robust SAR study requires:
- Analog synthesis : Modify the bromophenyl, ethylphenyl, or sulfanyl groups and assess changes in bioactivity (e.g., antimicrobial IC50 values) .
- Biological assays : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to confirm target engagement. For example, test against cancer cell lines (e.g., MCF-7) with ATP-based viability assays .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like tyrosine kinases or DNA topoisomerases .
(Advanced) What experimental strategies can address discrepancies in reported biological activities of structurally similar compounds?
Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed cell passage number, serum-free media) to minimize variability .
- Orthogonal validation : Combine biochemical assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target binding .
- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify confounding factors like solvent effects or impurities .
(Advanced) How can researchers optimize crystal structure determination for accurate conformational analysis?
Answer:
- Data collection : Use synchrotron X-ray sources (λ = 0.710–0.980 Å) at 100 K to enhance resolution. Collect >98% complete datasets with Rmerge < 0.05 .
- Refinement : Employ SHELXL for iterative refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate using Rietveld plots and Fo-Fc maps .
- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H⋯O or C–H⋯F) using Mercury software to explain conformational rigidity .
(Basic) What are the common challenges in achieving high regioselectivity during the synthesis of the thioether linkage?
Answer:
- Competing nucleophiles : Thiol groups may react with electrophilic sites on the quinazolinone ring. Mitigate by using stoichiometric base (e.g., 1.2 eq. triethylamine) to deprotonate thiols selectively .
- Side reactions : Oxidative dimerization of thiols can occur. Prevent by conducting reactions under inert atmosphere (N2/Ar) .
- Monitoring : Use TLC (hexane:ethyl acetate 3:1) to detect intermediates and adjust reaction time (typically 4–8 hours) .
(Advanced) What in silico methods are recommended to predict pharmacokinetic properties and toxicity profiles?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (predicted ~3.5), blood-brain barrier permeability, and CYP450 inhibition .
- Toxicity screening : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and organ-specific liabilities .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using GLORYx or MetaTox .
(Advanced) How can researchers validate the compound's mechanism of action when biochemical assays yield inconsistent results?
Answer:
- Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to purified targets .
- Genetic knockdown : Use CRISPR-Cas9 to silence putative targets (e.g., EGFR) and assess loss of compound efficacy in cell models .
- Proteomics : SILAC-based quantitative proteomics to identify differentially expressed proteins post-treatment .
(Basic) What are the recommended storage conditions and handling protocols to ensure the compound's stability?
Answer:
- Storage : Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis of the acetamide group .
- Handling : Use glove boxes for weighing to avoid moisture absorption. Prepare stock solutions in DMSO (10 mM) and aliquot to prevent freeze-thaw degradation .
(Advanced) How to design a stability study under varying pH and temperature to assess degradation pathways?
Answer:
- Experimental design :
- Analytical methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
